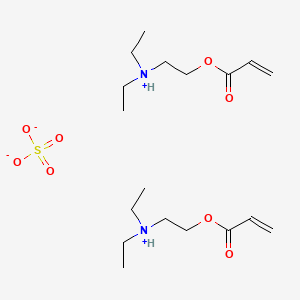
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate is a chemical compound with the molecular formula C18H36N2O8S and a molecular weight of 440.55204 g/mol . It is known for its unique structure, which includes two acrylate groups attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
准备方法
The synthesis of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
化学反应分析
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the ester bonds in the acrylate groups can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
作用机制
The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with radical initiators to form polymers, which can then interact with other molecules or surfaces. This reactivity makes it useful in various applications, including coatings and adhesives.
相似化合物的比较
Similar compounds to Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate include:
Diethylaminoethyl acrylate: A precursor in the synthesis of the compound.
Acrylamide: Another acrylate compound used in polymer synthesis.
Methacryloyloxyethyltrimethylammonium chloride: A similar compound with a different ammonium group.
This compound is unique due to its dual acrylate groups and the presence of a diethylammonium ion, which provides distinct reactivity and functional properties .
属性
分子式 |
C18H36N2O8S |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
diethyl(2-prop-2-enoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H17NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h2*4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
InChI 键 |
LPHWEHDDFHKNSK-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC(=O)C=C.CC[NH+](CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


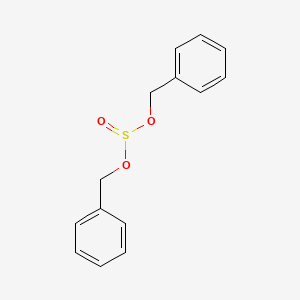
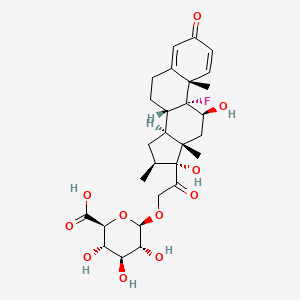
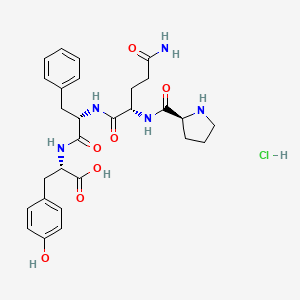
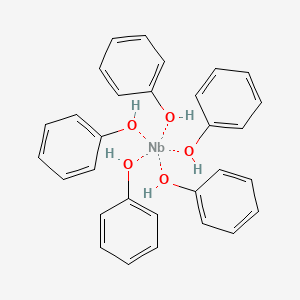
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
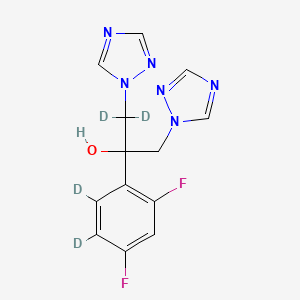
![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)
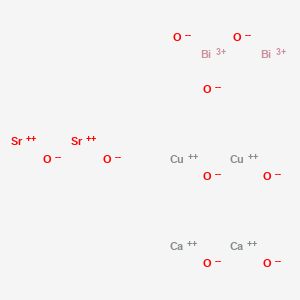

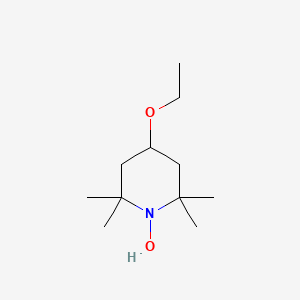
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

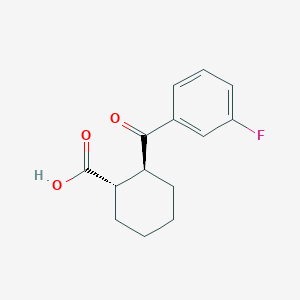
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
